

The Biological Activity of 5-Methoxy

Auth

Compound of Interest

Compound Name: 3-Benzofurancarboxaldehyde, 5-methoxy-
CAS No.: 1065221-17-1
Cat. No.: B3033568

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized to design highly potent, targeted therapeutics. Specifically, oxygen atom, researchers can fundamentally alter the pharmacokinetic profile of a drug—increasing lipophilicity, enhancing blood-brain barrier (BBB) their roles as neuropharmacological modulators and potent oncological agents, supported by validated experimental protocols.

Structural Rationale: The Benzofuran Bioisostere

The substitution of an indole with a benzofuran core is not merely a structural novelty; it is a calculated thermodynamic and electronic optimization.

- **Electronic Effects:** The oxygen atom in the furan ring is more electronegative than the nitrogen in an indole, altering the electron density of the fuse interactions within receptor binding pockets[1].
- **Hydrogen Bonding Kinetics:** Indole contains a secondary amine (N-H) that acts as a hydrogen bond donor. Benzofuran's oxygen acts solely as a h

Neuropharmacology: Receptor Modulation

Serotonergic Ligands (5-HT1A / 5-HT2A)

5-Methoxybenzofurans are heavily researched as bioisosteres of hallucinogenic and neuroregulatory tryptamines (e.g., 5-MeO-DMT and 5-MeO-AMT modulation of serotonin receptors[3][4].

Mechanistic Insight: In vitro competitive binding assays utilizing rat brain homogenates reveal that these benzofuran analogs possess slightly lower b normally interacts with a highly conserved serine/threonine residue in the 5-HT2 binding pocket. Interestingly, the 5-HT1A receptor is far less discrimi

Melatonergic Agonists (MT1 / MT2)

Melatonin (N-acetyl-5-methoxytryptamine) regulates the mammalian circadian rhythm via the MT1 and MT2 G-protein coupled receptors (GPCRs). D

Derivatives of Paeoveitol D, which feature a 5-methoxybenzofuran core, exhibit profound agonistic activity at both MT1 and MT2 receptors[5]. The 5-r

Fig 1. Gi-coupled signaling pathway of MT1/MT2 receptors activated by 5-methoxybenzofurans.

Oncology: Cytotoxicity and Pathway Inhibition

Beyond the CNS, 5-methoxybenzofurans exhibit remarkable antiproliferative properties. The rigid, planar nature of the benzofuran ring allows it to inte

Key Findings:

- Direct Cytotoxicity: Derivative 1-((2-(2-(benzyloxy)phenyl)-5-methoxybenzofuran-4-yl)methyl)-N,N-dimethylpiperidin-4-amine (Compound 9) demon
- Pathway Inhibition: Specific piperidine-substituted 5-methoxybenzofurans selectively inhibit the Hypoxia-inducible factor 1 (HIF-1) pathway, starving
- Structure-Activity Relationship (SAR): The removal of the 5-methoxy substituent leads to a drastic loss of activity, proving that the electronic contrib

Quantitative Data Summaries

Table 1: Receptor Binding & Agonism of 5-Methoxybenzofuran Derivatives

Compound Class	Target Receptor	Biological Effe
5-MeO-BFE	5-HT1A	Partial Agonist
5-MeO-3-APB	5-HT2A	Modulator

| Paeoveitol D Deriv. | MT1 / MT2 | Full Agonist | >70% Agonistic Ratio at 1.0 mM |[5] |

Table 2: Anticancer Cytotoxicity Profiles

Compound	Cell Line	Target / Mecha
Compound 9	SQ20B (Head/Neck)	Cytotoxicity / A
Compound 10b	General Solid Tumors	HIF-1 Pathway Ir

| Alkenyl-benzofuran (25) | A549 (Lung) | Tubulin Polymerization | 0.06 - 0.17 |[1] |

Experimental Methodologies

Protocol 1: Synthesis of the 5-Methoxybenzofuran Core

To evaluate biological activity, researchers must first synthesize the core scaffold with high purity. This protocol outlines a base-catalyzed ring closure

Step-by-Step Workflow:

- Deprotonation: Dissolve methyl 5-methoxysalicylate (1.0 eq) in anhydrous THF under an inert argon atmosphere. Add potassium tert-butoxide (KOtBu)
 - Causality: KOtBu is a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates the phenolic hydroxyl without hydrolyzing t
- Alkylation: Dropwise add methyl chloroacetate (1.1 eq) and stir for 15 minutes.
 - Causality: The phenoxide ion executes an SN2 attack on the α -carbon of the chloroacetate, displacing the chloride ion.
- Cyclization: Heat the reaction mixture to reflux for 60 minutes.
 - Causality: The thermal energy drives an intramolecular condensation between the newly added ester and the ortho-ester group on the benzene
- Purification: Evaporate the solvent, acidify with HCl, extract with ethyl acetate, and purify via silica gel chromatography.

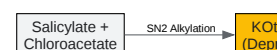


Fig 2. Base-catalyzed synthesis and biological validation workflow for 5-methoxybenzofurans.

Protocol 2: In Vitro Fluo-8 Calcium Flux Assay for MT1/MT2 Agonism

To validate the melatonergic activity of synthesized 5-methoxybenzofurans, a high-throughput calcium flux assay is utilized[5].

Step-by-Step Workflow:

- Cell Preparation: Culture HEK293 cells stably expressing human MT1 or MT2 receptors.
 - Causality: Because MT1/MT2 are natively Gi/o -coupled (which inhibits cAMP), measuring activation is difficult. Cells must be co-transfected with
- Dye Loading: Incubate cells with Fluo-8-AM dye for 45 minutes at 37°C.
 - Causality: Fluo-8-AM is cell-permeable. Once inside, intracellular esterases cleave the AM ester, trapping the dye. Fluo-8 is chosen over Fura-2
- Compound Addition: Dispense the 5-methoxybenzofuran derivative (1.0 mM) into the wells using an automated liquid handler.
- Kinetic Readout: Measure fluorescence (Ex/Em = 490/525 nm) immediately upon addition to capture the transient calcium spike. Calculate the ago

References[7] Structure–Activity Relationship of Benzofuran Derivatives with Pote
redirect/AUZIYQGx5oDs0Wn-4-Hiytn5Yd1QMYZC9O_JF4rIS0sSm2XYh2BzUEC4R1
-6DDJQ6VQ4vMxto5Fs3CINKeU7ZJtKGfU5pRHYg4wSpPvMUrOLZhTlca45tljmlaly
Derivatives and 2,3-Substituted Benzofuran. ConnectSci.[https://vertexaisearch.cloud](https://vertexaisearch.cloudk0Uo0aXDc36mShUKP42-BqLPDuN9OnKOXkgKmaG--S1xe2hIXDJ4Kp1SfsQxAj9C_VyN_bInxfxEwsJpXmqGEq0Kjir8XXzBf6bDkbO6U6CX0Ubiif7vXG_FnXaW-cQEtdMDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGop)

pxRuDbDDH_niOpHLTIItewDRiyMCQZMTs2cheN4q76wNznfKZQNjY8wcF_XdQaJM
Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQd0Yf4LmuqKcCHKfmyKpqLIDkjaHQbyVBd4PIXYSARHKVYYhGaASffMROUevP6zKfNIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3nKcudV_LOzNwdksTSKouFiVK7K2Mlal7vP5OapS2f_JAHkqZbGDGKJirQ0pLVmxJHOTdimethylethanamine \(5-MeO-BFE\) and Differentiation from its N-Ethyl Analog. DEA redirect/AUZIYQG7Ma6j4zzOWgTqCWRrO2a0rurEirleNt_AxiEI9U-L_Jcgs48HM0GMdThCKcEU5yDyOUSB0JFHN6Z9f3egXQawNSVUaWW9XZhipes](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQd0Yf4LmuqKcCHKfmyKpqLIDkjaHQbyVBd4PIXYSARHKVYYhGaASffMROUevP6zKfNIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3nKcudV_LOzNwdksTSKouFiVK7K2Mlal7vP5OapS2f_JAHkqZbGDGKJirQ0pLVmxJHOTdimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA redirect/AUZIYQG7Ma6j4zzOWgTqCWRrO2a0rurEirleNt_AxiEI9U-L_Jcgs48HM0GMdThCKcEU5yDyOUSB0JFHN6Z9f3egXQawNSVUaWW9XZhipes)
[5] Synthesis and biological evaluation of paeoveitol D derivatives as new melaton
NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUQ3FYnM1HHvzlv6lspYeJKgyYhFRmYm_L9ExBQwWDPrd8mGpzQNFQMYP43QkoqQ2ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AU:Qnx0nBL9kbvviRyfD6RXJ5K37KI5KmS6qytXxdqCgDN4IDvnruIUzvhYE_FNbfjNwG

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Sources

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Benzofuran bioisosteres of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [dea.gov](https://www.dea.gov) [dea.gov]
- 4. Mebfap - Wikipedia [en.wikipedia.org]
- 5. Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [connectsci.au](https://www.connectsci.au) [connectsci.au]
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